5,6-Dichloro-8-methylquinoxaline is an organic compound with the molecular formula CHClN and a molecular weight of 219.06 g/mol. It belongs to the quinoxaline family, which is characterized by a bicyclic structure comprising two fused aromatic rings containing nitrogen atoms. This compound is notable for its diverse applications in scientific research, particularly in chemistry and biology, where it serves as a building block for synthesizing more complex derivatives and as a probe in biological studies.
5,6-Dichloro-8-methylquinoxaline can be sourced from various chemical suppliers and is classified under the category of heterocyclic compounds. It is also recognized in chemical databases such as PubChem, where it is assigned the identifier 532935-00-5. The compound's synthesis often involves reactions between substituted anilines and dicarbonyl compounds under acidic conditions, highlighting its relevance in synthetic organic chemistry.
The synthesis of 5,6-Dichloro-8-methylquinoxaline typically involves the following methods:
The molecular structure of 5,6-Dichloro-8-methylquinoxaline features a quinoxaline ring system with two chlorine atoms at positions 5 and 6 and a methyl group at position 8. The structural representation can be described using the following data:
5,6-Dichloro-8-methylquinoxaline participates in several types of chemical reactions:
Reaction Type | Reagent | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic medium at room temperature |
Reduction | Sodium borohydride | Methanol at room temperature |
Substitution | Sodium methoxide | Reflux temperature |
The mechanism of action of 5,6-Dichloro-8-methylquinoxaline involves its interaction with specific biological targets, including enzymes and receptors. This compound has been shown to inhibit certain biological pathways, which contributes to its potential therapeutic applications . Its ability to modulate biochemical processes makes it a valuable tool in pharmacological research.
Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly employed to confirm the identity and purity of synthesized 5,6-Dichloro-8-methylquinoxaline .
5,6-Dichloro-8-methylquinoxaline has several significant applications:
The quinoxaline nucleus—a bicyclic heterocycle formed by fusion of benzene and pyrazine rings—is a privileged scaffold in medicinal chemistry due to its versatile bioactivity and synthetic adaptability. This planar, electron-deficient system interacts efficiently with biological targets via π-π stacking, hydrogen bonding, and hydrophobic interactions [4]. Quinoxaline derivatives exhibit structural diversity, enabling targeted modifications at positions C5, C6, C7, and C8 to fine-tune pharmacological properties. Notably, over 75% of clinically used chemotherapeutic agents incorporate heterocyclic frameworks, with quinoxalines representing a growing subclass [5].
Approved drugs highlight this scaffold’s utility:
Table 1: Clinically Approved Quinoxaline-Based Drugs
Drug Name | Therapeutic Category | Biological Target | Key Quinoxaline Substitution Pattern |
---|---|---|---|
Glecaprevir | Antiviral | HCV NS3/4A protease | Diheteroaryl substitution |
Erdafitinib | Anticancer | Fibroblast growth factor receptor (FGFR) | 6,7-Dimethoxyquinoxaline with pendant urea |
Carbadox | Antibacterial | Bacterial DNA synthesis | N1,N4-dioxide derivative |
XK469 | Anticancer (investigational) | Topoisomerase IIβ | 2-(4'-Hydroxyphenoxy)quinoxaline |
Biological activities span anticancer (kinase inhibition, DNA intercalation), antiviral (HCV protease inhibition), and antimicrobial applications. For example, quinoxaline-tethered imidazopyrimidines demonstrate potent antiproliferative effects in oral squamous cell carcinoma (IC₅₀ = 0.79 μM) by activating pyruvate kinase M2 (PKM2) [3].
Halogenation (especially chloro-substitution) and methylation are strategic modifications that enhance target affinity and pharmacokinetic properties:
Steric occlusion: Halogens at adjacent positions (e.g., C5/C6) create steric barriers that orient the molecule for specific protein interactions.
Methyl Effects:
Table 2: Impact of Substituents on Quinoxaline Properties
Substituent Pattern | Electronic Effect | Lipophilicity (Δlog P) | Key Biological Influence |
---|---|---|---|
5,6-Dichloro | Strong electron-withdrawing | +0.9 to +1.4 | Enhanced DNA intercalation; kinase inhibition |
8-Methyl | Weak electron-donating | +0.3 to +0.5 | Improved metabolic stability; cellular retention |
5,6-Dichloro-8-methyl | Combined electronic effects | +1.2 to +1.8 | Optimized target affinity & pharmacokinetics |
The synergistic effect of 5,6-dichloro and 8-methyl groups creates a "molecular sweet spot": Dichloro substitution enhances target binding, while the methyl group mitigates excessive polarity, improving bioavailability [6].
Quinoxaline chemistry evolved significantly from early 20th-century textile preservatives to modern targeted therapies. Key developments include:
The 5,6-dichloro-8-methylquinoxaline motif arose from systematic SAR studies of halogenated quinoxalines. Researchers hypothesized that combining ortho-dichloro substitution (for target engagement) with C8-methyl (for metabolic stability) would yield optimized bioactivity. Synthetic routes to this compound typically involve:
This compound’s emergence reflects a broader trend in medicinal chemistry: strategic halogenation to improve drug candidate efficacy. Over 30% of quinoxaline derivatives patented between 2015–2023 contain chloro-substitution, with 5,6-dichloro-8-methylquinoxaline highlighted as a key scaffold for kinase inhibitor development [4] [5].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: